molecular formula C13H7ClF3NO2 B1429434 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid CAS No. 1311278-16-6

4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid

Cat. No.: B1429434
CAS No.: 1311278-16-6
M. Wt: 301.65 g/mol
InChI Key: YOMQTZPAPAEBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid: is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, attached to a benzoic acid moiety

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It is used in the synthesis of advanced materials with specific properties.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Medicine:

    Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.

Industry:

    Agriculture: The compound is used in the development of agrochemicals.

    Polymers: It is involved in the synthesis of specialty polymers with unique characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-4-trifluoromethyl-pyridine and benzoic acid derivatives.

    Reaction Conditions: The reaction is often carried out under controlled conditions, including the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium complexes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors, continuous flow reactors, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine-substituted position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

  • 6-Chloro-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine
  • 6-Chloro-4-trifluoromethyl-pyridin-2-yl]hydrazine
  • 6-Chloro-4-methoxypyridin-2-amine

Comparison:

  • Structural Differences: While these compounds share the pyridine ring with chlorine and trifluoromethyl substitutions, they differ in the functional groups attached to the pyridine ring.
  • Unique Properties: 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is unique due to the presence of the benzoic acid moiety, which imparts distinct chemical and biological properties.
  • Applications: The benzoic acid derivative is more versatile in applications ranging from catalysis to drug development, compared to its simpler counterparts.

Properties

IUPAC Name

4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO2/c14-11-6-9(13(15,16)17)5-10(18-11)7-1-3-8(4-2-7)12(19)20/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMQTZPAPAEBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=C2)C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.